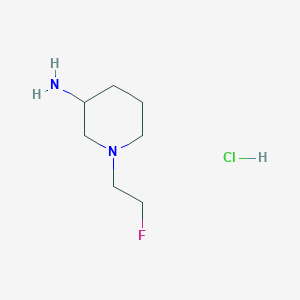

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-fluoroethyl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.ClH/c8-3-5-10-4-1-2-7(9)6-10;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWJZWUETHHSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-14-0 | |

| Record name | 3-Piperidinamine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride

Executive Summary

In modern medicinal chemistry and molecular imaging, the strategic incorporation of fluorine is a cornerstone of drug design. 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride (and its dihydrochloride salt) has emerged as a highly versatile bifunctional building block. Featuring a highly nucleophilic primary amine for scaffold integration and a metabolically stable fluoroethyl-substituted piperidine ring, this compound serves a dual purpose: it acts as a robust pharmacophore for central nervous system (CNS) drug discovery and functions as a critical "cold" reference standard for the development of 18F -labeled Positron Emission Tomography (PET) radiotracers.

This guide provides an in-depth analysis of its molecular architecture, synthetic methodologies, and validated experimental protocols designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural design of 1-(2-fluoroethyl)piperidin-3-amine is highly deliberate. The addition of the fluorine atom is not merely a steric substitution; it fundamentally alters the physicochemical profile of the molecule[1].

Due to fluorine's extreme electronegativity, it exerts a strong electron-withdrawing inductive effect through the aliphatic chain. This significantly lowers the pKa of the adjacent piperidine nitrogen compared to a standard ethyl group[1]. By depressing the pKa , a larger fraction of the molecule exists in its neutral, unprotonated state at physiological pH (7.4). This shift dramatically enhances lipophilicity ( LogD ) and passive membrane permeability, facilitating blood-brain barrier (BBB) penetration—an essential trait for neuro-therapeutics and neuro-imaging agents. Furthermore, the exceptionally strong C–F bond ( ∼105 kcal/mol ) acts as a metabolic shield, preventing cytochrome P450-mediated N -dealkylation or terminal oxidation[1].

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride |

| CAS Registry Number | 2306254-76-0 ( R -enantiomer); 1654772-84-5 (Racemate)[2] |

| Molecular Formula | C7H17Cl2FN2 |

| Molecular Weight | 219.12 g/mol [3] |

| SMILES Notation | C1CC(CN(C1)CCF)N.Cl.Cl[3] |

| Physical State | Solid (Crystalline Powder) |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), Room Temperature[3] |

Note: The compound is typically isolated and stored as a dihydrochloride salt to prevent the volatilization and oxidative degradation common to free-base aliphatic amines.

Synthetic Methodologies & Mechanistic Insights

The synthesis of 1-(2-fluoroethyl)piperidin-3-amine relies on the orthogonal reactivity of the two nitrogen atoms within the piperidine framework.

Synthetic workflow for 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride from Boc-precursor.

Protocol 1: Synthesis of the Dihydrochloride Building Block

Causality & Self-Validation: This two-step protocol is designed as a self-validating system. The use of a Boc-protecting group ensures absolute regioselectivity during alkylation. The final deprotection step utilizes anhydrous HCl in dioxane; because the resulting dihydrochloride salt is highly polar, it crashes out of the non-polar dioxane solution. This spontaneous precipitation drives the equilibrium forward and provides immediate visual validation of reaction success, allowing isolation via simple filtration without chromatography.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of tert-butyl piperidin-3-ylcarbamate in anhydrous acetonitrile ( MeCN , 0.2 M).

-

Alkylation: Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Mechanistic Note: K2CO3 is chosen as a mild, heterogeneous base to scavenge HBr without inducing E2 elimination of the fluoroethyl halide.

-

Reagent Addition: Dropwise add 1.2 equivalents of 1-bromo-2-fluoroethane. Heat the suspension to 65°C under an inert atmosphere for 12 hours.

-

Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and extract with ethyl acetate/water to isolate the Boc-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in minimal anhydrous dichloromethane ( DCM ). Slowly add 10 volumes of 4M HCl in dioxane at 0°C.

-

Isolation: Stir at room temperature for 4 hours. A white precipitate will form. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride.

Applications in Medicinal Chemistry & Molecular Imaging

Beyond library synthesis, this compound is a critical asset in the development of[ 18F ]-PET radiotracers[4]. The 18F isotope is the gold standard for clinical PET due to its 109.8-minute half-life and low positron energy, yielding high-resolution images[4][5].

Before a "hot" radiotracer can be evaluated in vivo, its exact non-radioactive ( 19F ) counterpart must be synthesized and tested in vitro. 1-(2-Fluoroethyl)piperidin-3-amine acts as this "cold" reference standard. It is coupled to target pharmacophores to establish baseline binding affinities ( IC50 or Ki ) against targets such as GPCRs or kinases. Only if the cold standard exhibits high target engagement is the complex and expensive radiosynthesis of the 18F analog pursued (often utilizing 2-[ 18F ]fluoroethyl tosylate)[4].

Iterative PET tracer development logic using the cold reference standard.

Standardized Experimental Protocols

Protocol 2: Amide Coupling for Scaffold Integration

Causality & Self-Validation: When integrating this building block into a larger drug scaffold via amide bond formation, the primary amine must be selectively reacted. HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered amines while minimizing epimerization of the carboxylic acid. Because the building block is a dihydrochloride salt, N,N -Diisopropylethylamine (DIPEA) is required to liberate the free base in situ. The protocol is self-validating via 19F NMR, providing a background-free signal to confirm the structural integrity of the fluoroethyl group.

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N -dimethylformamide (DMF, 0.1 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add 1.1 equivalents of 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride to the activated mixture. Mechanistic Note: The excess DIPEA immediately neutralizes the HCl salts, generating the nucleophilic free amine.

-

Reaction Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the [M+H]+ product peak validate the coupling.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Analytical Validation: Dry over Na2SO4 , concentrate, and purify via flash chromatography. Validate the final product using 19F NMR; a characteristic multiplet in the −218 to −222 ppm region confirms the retention of the intact fluoroethyl moiety.

References

-

National Center for Biotechnology Information (PubChem). "1-(2-Fluoroethyl)piperidin-3-amine | C7H15FN2 | CID 80693677". PubChem Compound Summary. URL:[Link]

-

Müller, K., et al. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

RSC Publishing. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography". MedChemComm. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nextsds.com [nextsds.com]

- 3. WEILBURGER Graphics GmbH [weilburger.com]

- 4. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. PET with O-(2-18F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride in PET Radiotracer Development

Executive Summary & Chemical Rationale

In the rapidly evolving field of positron emission tomography (PET) radiochemistry, 1-(2-fluoroethyl)piperidin-3-amine hydrochloride has emerged as a highly versatile bifunctional building block. Commercially available as a stable hydrochloride or dihydrochloride salt, this synthon is utilized extensively to introduce a fluoroethyl moiety into complex pharmacophores .

Mechanistic Advantages in Radiotracer Design:

-

The Piperidin-3-amine Core: The secondary/tertiary nitrogen within the piperidine ring provides a critical basic center (pKa ~8.5–9.0). At physiological pH, this nitrogen is protonated, enabling essential electrostatic interactions (e.g., salt bridges with aspartate or glutamate residues) deep within target binding pockets such as kinase domains or G-protein-coupled receptors (GPCRs). Simultaneously, the primary amine at the 3-position serves as a highly reactive nucleophile for conjugation to larger scaffolds (e.g., quinazolines) [1].

-

The 2-Fluoroethyl Substituent: The selection of a 2-fluoroethyl chain over fluoromethyl or 3-fluoropropyl groups is a calculated choice in radiopharmaceutical design. Fluoromethyl groups are notoriously unstable in vivo, rapidly metabolizing to release bone-seeking free [18F]fluoride. Conversely, 3-fluoropropyl groups can excessively increase the lipophilicity (logD) of the tracer, leading to high non-specific binding in off-target lipid-rich tissues. The 2-fluoroethyl group occupies the "Goldilocks" zone, optimally balancing metabolic stability, steric hindrance, and lipophilicity[2].

Key Applications in Molecular Imaging

VEGFR2 Targeting in Neuro-Oncology ([18F]FEPAQ)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical kinase overexpressed during tumor angiogenesis, particularly in aggressive malignancies like glioblastoma [3]. To non-invasively image this biomarker, researchers developed [18F]FEPAQ , a radiotracer utilizing the (R)-1-(2-fluoroethyl)piperidin-3-amine moiety attached to a quinazoline core[1]. The cold reference standard, (R)-FEPAQ, demonstrated high binding affinity (IC50 = 40 nM) in KDR kinase assays, successfully validating the structural choice[3].

Mechanism of [18F]FEPAQ binding to the VEGFR2 kinase domain for tumor angiogenesis PET imaging.

Ghrelin Receptor (GHS-R1a) Targeting

The ghrelin receptor (GHS-R1a) is significantly overexpressed in prostate, breast, and ovarian cancers [4]. By incorporating the 2-fluoroethyl-piperidine moiety into a quinazolinone scaffold, medicinal chemists successfully developed highly potent PET imaging candidates[2]. Compounds such as 5b and 5e maintained low nanomolar affinities (IC50 = 20.6 nM and 9.3 nM, respectively) and were successfully radiolabeled with [18F] via a two-step approach, proving the viability of this synthon for GPCR targeting[5].

Quantitative Data Summary

The table below summarizes the pharmacological and radiochemical parameters of key tracers utilizing the 1-(2-fluoroethyl)piperidin-3-amine building block.

| Radiotracer / Compound | Target | IC50 Binding Affinity | Lipophilicity (LogD) | Radiochemical Yield (EOS) | Specific Activity |

| (R)-FEPAQ (Cold Standard) | VEGFR2 | 40 nM | ~2.5 – 3.0 | N/A | N/A |

| -FEPAQ | VEGFR2 | N/A | N/A | 20% | 1–2 Ci/μmol |

| Compound 5b (Hou et al.) | GHS-R1a | 20.6 nM | ~3.1 | >5% | >1 Ci/μmol |

| Compound 5e (Hou et al.) | GHS-R1a | 9.3 nM | ~2.8 | >5% | >1 Ci/μmol |

Experimental Workflows & Protocols

Protocol A: Synthesis of Cold Reference Standards

Causality & Rationale: Direct alkylation of the piperidine nitrogen is preferred for synthesizing the cold standard. This ensures an exact structural and stereochemical match for HPLC co-elution validation during the subsequent radiosynthesis.

-

Deprotection: Dissolve the Boc-protected piperidin-3-amine conjugated pharmacophore (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the free secondary amine.

-

Fluoroalkylation: Suspend the deprotected intermediate in anhydrous Acetonitrile. Add Potassium Carbonate (K2CO3, 4.0 eq) and 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane (5.0 eq).

-

Reaction: Heat the mixture to 70°C for 8–12 hours under an inert argon atmosphere [2].

-

Purification: Filter the solid salts, concentrate the filtrate, and purify via reverse-phase flash chromatography (gradient: 30% to 100% MeOH in water).

-

Self-Validation (QC): Confirm successful N-alkylation via 1H-NMR (appearance of a characteristic doublet of multiplets for the -CH2-F group at ~4.5–4.6 ppm) and 19F-NMR (singlet at ~-218 to -222 ppm). LC-MS must confirm the exact mass of the fluoroethylated product.

Protocol B: Automated Radiosynthesis via Indirect[18F]Fluoroalkylation

Causality & Rationale: Direct nucleophilic [18F]fluorination of an unactivated aliphatic piperidine ring is chemically unfeasible. Therefore, a two-step indirect radiolabeling strategy using [18F]fluoroethyl tosylate is employed to alkylate the secondary amine of the des-fluoro precursor [1].

Two-step automated radiosynthesis workflow for [18F]fluoroethyl-piperidine PET radiotracers.

-

[18F]Fluoride Production: Cyclotron-produced [18F]fluoride is trapped on a QMA cartridge and eluted into the reaction vessel using a Kryptofix 2.22/K2CO3 solution. The complex is azeotropically dried with anhydrous acetonitrile at 110°C.

-

Prosthetic Group Synthesis: Add ethylene ditosylate (5 mg) in 1 mL of anhydrous acetonitrile to the dried [18F]fluoride. Heat at 90°C for 10 minutes to generate[18F]fluoroethyl tosylate.

-

Purification of Prosthetic Group: Pass the crude mixture through a silica Sep-Pak cartridge to isolate the [18F]fluoroethyl tosylate, removing unreacted [18F]fluoride and excess ditosylate.

-

N-Alkylation: Elute the purified [18F]fluoroethyl tosylate into a second reaction vessel containing the sodium salt of the des-fluoro piperidine precursor (2–3 mg) dissolved in anhydrous DMSO. Heat at 120°C for 15 minutes[1].

-

Formulation & Self-Validation (QC): Quench the reaction with water and purify via semi-preparative HPLC. The collected fraction is formulated in 10% ethanol/saline. Critical QC Step: The formulated radiotracer must undergo analytical HPLC co-elution with the cold reference standard synthesized in Protocol A. A retention time match (ΔtR < 0.5 min) validates the chemical identity. Radiochemical purity (RCP) must exceed 99% prior to preclinical or clinical utilization.

References

-

Sigma-Aldrich. "(R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride Product Data". Link

-

Gao, M., et al. (2012). "Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2". Bioorganic & Medicinal Chemistry Letters. Link[1],[3]

-

Hou, J., et al. (2018). "Development of Candidates for Positron Emission Tomography (PET) Imaging of Ghrelin Receptor in Disease: Design, Synthesis, and Evaluation of Fluorine-Bearing Quinazolinone Derivatives". Journal of Medicinal Chemistry. Link[2],[4],[5]

Sources

- 1. Synthesis and in vitro evaluation of [18F](R)-FEPAQ: a potential PET ligand for VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in vitro evaluation of [18F](R)-FEPAQ: A potential PET ligand for VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: NMR Characterization Protocol for 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Methodology

Executive Summary

The structural validation of small-molecule pharmaceutical intermediates, particularly those containing halogenated aliphatic groups and multiple basic centers, requires a rigorous analytical approach. 1-(2-fluoroethyl)piperidin-3-amine hydrochloride is a highly polar, water-soluble salt often utilized as a precursor in medicinal chemistry and positron emission tomography (PET) radiotracer synthesis.

This application note outlines a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the covalent connectivity, validate the heteronuclear spin systems ( 1 H, 13 C, 19 F), and confirm the protonation state of the basic nitrogen atoms.

Scientific Grounding: The Causality of the Protocol

As an application scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a checklist. Every step in this protocol is a self-validating system designed to prevent mischaracterization.

Solvent Selection and Salt State Preservation

The choice of deuterated solvent dictates the visibility of exchangeable protons. While deuterium oxide (D 2 O) offers excellent solubility for hydrochloride salts, it induces rapid hydrogen-deuterium exchange, effectively erasing the critical NH3+ and NH+ signals.

To definitively classify the multicomponent solid as a salt rather than a free base, DMSO- d6 is the mandatory solvent[1]. DMSO- d6 forms strong hydrogen bonds with the ammonium protons, slowing their exchange rate on the NMR timescale. This allows for the direct observation of the broad downfield signals corresponding to the primary ammonium ( NH3+ ) and the tertiary ammonium ( NH+ ) protons, confirming the exact site(s) of protonation[2].

The Fluoroethyl Spin System: A Diagnostic Anchor

The 2-fluoroethyl group provides a robust, diagnostic anchor for spectral assignment due to the 100% natural abundance of 19 F (spin-½) and its large gyromagnetic ratio. The scalar coupling ( J -coupling) between 19 F and adjacent nuclei is highly predictable[3]:

-

Geminal Coupling ( 2JHF ): The protons on the carbon directly attached to the fluorine (CH 2 -F) will exhibit a massive splitting of approximately 47 Hz [4].

-

Vicinal Coupling ( 3JHF ): The protons on the adjacent carbon (CH 2 -N) will show a smaller, yet distinct splitting of approximately 25–28 Hz [3].

-

Heteronuclear Carbon Coupling: 13 C spectra will display a massive 1JCF doublet (~170 Hz) for the fluorinated carbon, providing immediate, unambiguous identification of the terminal alkyl environment[4].

Piperidine Ring Conformational Dynamics

The piperidine ring adopts a chair conformation. Because the tertiary nitrogen is protonated (in the HCl salt form), the inversion of the nitrogen center is restricted. This results in distinct axial and equatorial proton environments, leading to complex, overlapping multiplets in the 1 H NMR spectrum (1.5–3.5 ppm). 2D NMR techniques (COSY and HSQC) are therefore strictly required to resolve these overlapping scalar networks.

Experimental Methodology

Step 1: Sample Preparation

-

Mass & Concentration: Weigh 15–20 mg of 1-(2-fluoroethyl)piperidin-3-amine hydrochloride. This mass ensures a high signal-to-noise (S/N) ratio for 1D 13 C acquisition within a standard 30-minute timeframe.

-

Solvent Dispensation: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds. Ensure no undissolved particulates remain, as solid matter will distort the magnetic field homogeneity (shimming).

Step 2: Instrument Setup & Tuning

-

Probe Tuning: Insert the sample into a ≥ 400 MHz NMR spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies. Critical: Ensure the 19 F channel is properly isolated to prevent bleed-over into the 1 H channel during decoupling experiments.

-

Shimming: Perform gradient shimming on the 2 H lock signal of DMSO- d6 .

Step 3: Data Acquisition Parameters

Execute the following suite of experiments to create a self-validating data matrix:

-

1D 1 H NMR: 16 scans, 64k data points, relaxation delay (D1) = 2.0 s.

-

1D 19 F{ 1 H} NMR: Proton-decoupled. 16 scans, D1 = 2.0 s. (Acquire a coupled 19 F spectrum as an optional secondary validation).

-

1D 13 C{ 1 H} NMR: 512–1024 scans, D1 = 2.0 s. Ensure the spectral window is wide enough (0–200 ppm) to capture the split carbon signals.

-

2D 1 H- 1 H COSY: 128 t1 increments, 4 scans per increment. Maps the continuous proton connectivity of the piperidine ring.

-

2D 1 H- 13 C HSQC: 256 t1 increments. Differentiates overlapping axial/equatorial protons by correlating them to their distinct 13 C chemical shifts.

Step 4: Data Processing

-

Apply a 0.3 Hz exponential line broadening function to the 1D 1 H FID prior to Fourier Transformation to optimize S/N without sacrificing resolution.

-

Phase and baseline correct all spectra manually.

-

Reference the TMS singlet to exactly 0.00 ppm for 1 H and 13 C.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) based on the structural environment and heteronuclear interactions[3][4].

Table 1: Expected 1 H and 19 F NMR Assignments (in DMSO- d6 )

| Nucleus / Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Structural Assignment |

| 1 H (CH 2 -F) | 4.65 – 4.80 | dt (doublet of triplets) | 2JHF≈47.0 , 3JHH≈5.0 | Terminal fluoroethyl protons |

| 1 H (CH 2 -N) | 3.30 – 3.50 | dt (doublet of triplets) | 3JHF≈27.0 , 3JHH≈5.0 | Fluoroethyl protons adjacent to N |

| 1 H (Piperidine C3) | 3.50 – 3.70 | m (multiplet) | Complex | Methine proton adjacent to primary amine |

| 1 H (Piperidine C2,4,5,6) | 1.50 – 3.20 | m (multiplets) | Complex | Piperidine ring methylene protons |

| 1 H (NH 3+ ) | 8.20 – 8.60 | br s (broad singlet) | N/A (Exchangeable) | Primary ammonium salt protons |

| 1 H (NH + ) | 10.20 – 10.80 | br s (broad singlet) | N/A (Exchangeable) | Tertiary ammonium salt proton |

| 19 F | -218.0 to -225.0 | tt (triplet of triplets) | 2JFH≈47.0 , 3JFH≈27.0 | Terminal fluorine atom |

Table 2: Expected 13 C NMR Assignments (in DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Assignment |

| CH 2 -F | 80.0 – 83.0 | d (doublet) | 1JCF≈165−175 | Fluoroethyl terminal carbon |

| CH 2 -N | 53.0 – 57.0 | d (doublet) | 2JCF≈18−22 | Fluoroethyl carbon adjacent to N |

| Piperidine C2 | 50.0 – 54.0 | s (singlet) | N/A | Ring carbon adjacent to tertiary N |

| Piperidine C6 | 50.0 – 54.0 | s (singlet) | N/A | Ring carbon adjacent to tertiary N |

| Piperidine C3 | 44.0 – 48.0 | s (singlet) | N/A | Ring carbon bearing primary amine |

| Piperidine C4, C5 | 20.0 – 28.0 | s (singlets) | N/A | Distal ring carbons |

Network & Workflow Visualizations

To ensure reproducibility and logical clarity, the experimental workflow and the specific heteronuclear scalar coupling network are visualized below.

Caption: Sequential workflow for the complete NMR characterization of pharmaceutical salts.

Caption: Heteronuclear scalar coupling (J-coupling) network of the 2-fluoroethyl spin system.

References

-

Title: Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy Source: Crystal Growth & Design - ACS Publications URL:[Link]

-

Title: Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Advanced In Vitro Assay Preparation and Validation Using 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride

Executive Summary

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is a highly versatile fluorinated pharmacophore and reference standard. In modern drug discovery, it is heavily utilized as a foundational building block for Positron Emission Tomography (PET) radiotracers and targeted therapeutics, particularly for central nervous system (CNS) targets like the Sigma-1 ( σ1 ) receptor and kinase targets like VEGFR2. This application note provides a comprehensive, self-validating framework for preparing and utilizing this compound in high-throughput in vitro assays, bridging the gap between chemical formulation and quantifiable biological data.

Mechanistic Causality & Molecular Rationale

The structural integration of the 2-fluoroethyl group onto the piperidine ring is not arbitrary; it is a calculated modification designed to optimize both pharmacokinetics and binding thermodynamics:

-

Metabolic Stability & Enzymatic Resistance: The substitution of a standard N-methyl group with an N-2-fluoroethyl moiety fundamentally alters the molecule's interaction with metabolic enzymes. The electronegativity and steric shielding provided by the fluorine atom result in 1, enhancing the half-life of the compound in biological matrices such as those used in Acetylcholinesterase (AChE) assays[1].

-

Receptor Affinity & Selectivity: In competitive binding environments, the fluoroethyl group preserves or even enhances subnanomolar affinity ( Ki ) for targets such as the σ1 receptor, while maintaining2[2].

-

Cold Standard Validation: In radiopharmaceutical development, the non-radioactive ("cold") 19F -compound is mandatory for validating the binding kinetics of its 18F -labeled counterpart. For example, it is used to establish baseline IC50 values against3 prior to PET imaging[3].

Physicochemical Profiling & Quantitative Data Synthesis

To ensure reproducible assay preparation, the physical parameters of the compound must dictate the formulation strategy.

| Parameter | Value / Characteristic | Pharmacological Implication |

| Chemical Formula | C7H16ClFN2 (Hydrochloride) | The HCl salt ensures long-term solid-state stability. |

| Aqueous Solubility | High (as HCl salt) | Prone to hygroscopic degradation; requires desiccation. |

| LogD (pH 7.4) | ~1.2 - 1.8 (Derivative dependent) | Optimal lipophilic efficiency for membrane-bound targets. |

| Target: σ1 Receptor | Ki ~ 0.79 nM (Spirocyclic deriv.) | Subnanomolar affinity allows for highly stringent competitive assays[2]. |

| Target: VEGFR2 | IC50 ~ 40 nM (FEPAQ deriv.) | Strong competitive displacement of radioligands[3]. |

Self-Validating Formulation Protocols

Protocol A: Preparation of Master Stock and Working Solutions

Causality: While the hydrochloride salt form is highly water-soluble, preparing the master stock directly in aqueous buffer can lead to localized pH shifts and premature hydrolysis of the fluoroethyl group. Formulating the primary stock in anhydrous DMSO ensures complete molecular solvation and protects the compound from aqueous degradation prior to the assay.

-

Equilibration: Allow the lyophilized 1-(2-fluoroethyl)piperidin-3-amine HCl powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which alters the molarity of the weighed mass.

-

Solubilization: Weigh exactly 1.0 mg of the compound and dissolve in anhydrous, LC-MS grade DMSO to create a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.

-

Serial Dilution (Self-Validating Step): Prepare a 10-point serial dilution (1:3 ratio) in a 96-well V-bottom plate using assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Validation Check: Ensure the final DMSO concentration in all working solutions—including the vehicle control—does not exceed 0.1% (v/v) to prevent solvent-induced protein denaturation.

-

Standardized workflow for formulating and assaying 1-(2-fluoroethyl)piperidin-3-amine HCl.

In Vitro Assay Execution Architecture

Protocol B: Competitive Radioligand Binding Assay (VEGFR2 or σ1 Receptor)

Causality: To determine the inhibition constant ( Ki ) of the fluoroethyl piperidine derivative, it must compete with a known radioligand (e.g., [3H] -pentazocine for σ1 or [18F]FEPAQ for VEGFR2) for receptor binding sites. The assay is designed as a self-validating system by incorporating Total Binding (TB) and Non-Specific Binding (NSB) controls on every plate.

-

Membrane Preparation: Thaw receptor-expressing membrane homogenates on ice. Resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2 ) to a final protein concentration of 50 µ g/well . Reasoning: MgCl2 stabilizes the membrane architecture and enhances ligand-receptor complex formation.

-

Assay Assembly (96-well plate):

-

Total Binding (TB) Wells: 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.

-

Non-Specific Binding (NSB) Wells: 50 µL Reference Inhibitor (10 µM Haloperidol for σ1 ) + 50 µL Radioligand + 100 µL Membrane.

-

Test Wells: 50 µL 1-(2-fluoroethyl)piperidin-3-amine derivative (from Protocol A) + 50 µL Radioligand + 100 µL Membrane.

-

-

Incubation: Seal the plate and incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

-

Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters 3x with 300 µL ice-cold wash buffer. Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic piperidine amine.

-

Quantification: Dry the filters, add 50 µL scintillation cocktail, and read on a Microbeta counter (CPM).

-

System Validation: Calculate the Z'-factor using the TB and NSB wells. The assay is only validated and accepted if Z' > 0.5 .

Logical relationship of competitive displacement using a cold fluoroethyl piperidine standard.

Quantitative Data Interpretation

A successful, self-validated assay utilizing 1-(2-fluoroethyl)piperidin-3-amine hydrochloride should yield data aligning with the following quality control metrics:

| Assay Validation Metric | Acceptable Threshold | Troubleshooting / Causality |

| Z'-Factor | ≥0.5 | If < 0.5, indicates high pipetting variance or inadequate PEI filter blocking. |

| Signal-to-Background (S/B) | >5.0 | If low, the radioligand may be degraded, or the membrane protein concentration is too low. |

| Hill Slope ( nH ) | 0.8−1.2 | Values outside this range suggest allosteric interference or compound aggregation (check DMSO limits). |

| Specific Binding | >80% of Total Binding | If < 80%, increase the wash stringency to remove unbound lipophilic ligand. |

References

-

Shao, X., Butch, E. R., Kilbourn, M. R., & Snyder, S. E. (2003). N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. Nuclear Medicine and Biology. 1

-

Prabhakaran, J., et al. (2012). Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. Bioorganic & Medicinal Chemistry Letters. 3

-

Wang, L., et al. (2013). Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry. 2

Sources

- 1. N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in vitro evaluation of [18F](R)-FEPAQ: a potential PET ligand for VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Amide Coupling Strategies for 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride

Introduction & Substrate Profiling

Amide bond formation is a fundamentally important reaction in organic synthesis, representing the backbone of approximately 25% of all commercial pharmaceuticals [1][1]. In modern drug discovery, 1-(2-fluoroethyl)piperidin-3-amine has emerged as a highly versatile building block. The incorporation of the 2-fluoroethyl group serves as a metabolically stable bioisostere for an ethyl or isopropyl group, modulating the basicity (pKa) of the piperidine nitrogen while increasing lipophilicity.

Because the aliphatic primary amine at the 3-position is highly nucleophilic, it is an excellent coupling partner. However, this compound is commercially supplied and stored as a hydrochloride (typically dihydrochloride) salt to prevent oxidative degradation and atmospheric CO₂ absorption (carbamate formation)[2][2]. Consequently, successful amide coupling requires a rigorously designed neutralization strategy to liberate the free base in situ without hydrolyzing or degrading the activated carboxylic acid intermediate.

Mechanistic Insights & Causality (E-E-A-T)

The unification of a carboxylic acid and an amine does not occur spontaneously at ambient temperatures; the acid must first be converted into a reactive electrophile [3][3].

The Causality of Base Selection

When utilizing 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, the choice and stoichiometry of the base are critical. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over standard triethylamine (TEA).

-

Causality: DIPEA possesses significant steric bulk, preventing it from acting as a competing nucleophile against the activated ester.

-

Stoichiometry: A minimum of 3.0 equivalents of DIPEA is required (2.0 eq to neutralize the dihydrochloride salt + 1.0 eq to deprotonate the carboxylic acid). In practice, 4.0 to 5.0 equivalents are used to ensure the equilibrium favors the free primary amine [4][4].

Reagent Selection: Discovery vs. Process Scale

-

HATU (Discovery Scale): HATU generates an highly reactive O-At uronium intermediate, which rapidly converts to an active HOAt ester [5][5]. It is ideal for rapid parallel synthesis and sterically hindered acids. To prevent the amine from reacting directly with HATU (forming a dead-end guanidinium byproduct), the acid must be pre-activated before the amine is introduced [6][6].

-

T3P (Process Scale): Propylphosphonic anhydride (T3P) operates via a mixed anhydride mechanism. It is the gold standard for process scale-up due to its low toxicity, exceptional suppression of epimerization, and completely water-soluble byproducts [7][7].

Quantitative Data Summarization

The following table summarizes the performance metrics of common coupling reagents when applied to piperidin-3-amine derivatives.

| Coupling Reagent | Activation Mechanism | Typical Yield | Epimerization Risk | Byproduct Removal | Best Use Case |

| HATU | HOAt Active Ester | 85 - 95% | Moderate | Requires chromatography | Discovery / Milligram scale |

| EDC / HOBt | O-Acylisourea | 70 - 85% | Low-Moderate | Aqueous wash (Water-soluble urea) | Routine synthesis |

| T3P | Mixed Anhydride | 80 - 95% | Very Low | Aqueous wash (Phosphate salts) | Process / Kilogram scale |

Reaction Workflows & Mechanistic Visualizations

Fig 1: General workflow for amide bond formation.

Fig 2: Mechanistic pathway of HATU-mediated activation.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Designed for rapid conversion and high yields on a ≤ 5 mmol scale.

-

Preparation: Charge a dry, argon-flushed reaction vial with the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol).

-

Solvation: Add anhydrous DMF (5.0 mL) and stir to achieve a homogenous solution.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (4.0 mmol) dropwise.

-

Causality: Cooling minimizes the exothermic degradation of the highly reactive HOAt ester.

-

-

Activation & Validation: Stir at 0 °C for 10 minutes.

-

Self-Validation Step: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms successful activation.

-

-

Amine Addition: Add 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.1 mmol) in one solid portion.

-

Coupling: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours until complete consumption of the active ester is observed via TLC/LC-MS.

-

Workup: Dilute the mixture with EtOAc (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 15 mL) to remove DMF, saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Process/Scale-Up)

Designed for > 100 mmol scale, focusing on green chemistry and avoiding chromatography [8][8].

-

Preparation: Charge a jacketed reactor with the Carboxylic Acid (100 mmol) and 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (105 mmol).

-

Solvation: Suspend the reagents in 2-Methyltetrahydrofuran (2-MeTHF) (500 mL).

-

Causality: 2-MeTHF is a biorenewable solvent that provides excellent phase separation during aqueous workup, eliminating the need for solvent swapping [8][8].

-

-

Base Addition: Add DIPEA (450 mmol) in one portion. Cool the internal temperature of the reactor to 0–5 °C.

-

T3P Addition: Slowly add T3P (50% wt solution in EtOAc, 150 mmol) dropwise over 30–45 minutes.

-

Causality: T3P activation is highly exothermic. Controlled addition prevents thermal spikes that could lead to epimerization of sensitive alpha-chiral centers [9][9].

-

-

Coupling: Stir the reaction at room temperature for 12 hours.

-

Workup: Quench the reaction by adding water (200 mL). Stir vigorously for 15 minutes, then separate the layers. Wash the organic phase with 0.5 M HCl (100 mL) to remove unreacted amine, followed by saturated NaHCO₃ (100 mL). The water-soluble phosphonic acid byproducts partition entirely into the aqueous phase [7][7]. Concentrate the organic layer to yield the highly pure amide.

References

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

-

1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS Database.

-

Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC / NIH.

-

Peptide coupling reagents, more than a letter soup. Chemical Reviews.

-

Amide coupling help. r/Chempros (Reddit).

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (Focus on T3P). ACS Publications.

-

Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited. Green Chemistry (RSC Publishing).

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nextsds.com [nextsds.com]

- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Key Green Chemistry research areas from a pharmaceutical manufacturers’ perspective revisited - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01276H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Crystallization Optimization for 1-(2-fluoroethyl)piperidin-3-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the physicochemical hurdles of isolating fluoro-organic amine hydrochlorides. The compound 1-(2-fluoroethyl)piperidin-3-amine hydrochloride presents a unique triad of challenges: the lipophilic fluoroethyl group drives liquid-liquid phase separation (LLPS), the flexible piperidine ring invites polymorphic instability, and the highly polar hydrochloride salt ensures severe hygroscopicity.

This guide moves beyond generic advice. Here, we dissect the thermodynamic causality behind each failure mode and provide self-validating, step-by-step protocols to ensure your crystallization workflows are robust, scalable, and reproducible.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my product separates as a dense, viscous oil rather than forming crystals. How can I force nucleation?

A: "Oiling out" occurs when your cooling trajectory crosses the binodal curve of the liquid-liquid phase separation (LLPS) region before reaching the metastable limit for solid crystallization. The fluoroethyl group increases the lipophilicity of the molecule, while the hydrochloride salt remains highly polar, creating a thermodynamic environment highly prone to phase separation in mixed solvents (e.g., ethanol/heptane).

-

Causality & Solution: To bypass the LLPS region, you must alter the thermodynamics of the solvent system. Increase the proportion of your primary solvent (e.g., ethanol) to shift the binodal curve downward, and implement a drastically slower cooling ramp (e.g., 0.1 °C/min) ()[1].

-

Impurity Consideration: Impurities often expand the LLPS region. While oiling out is generally considered a failure mode, controlled oiling out can sometimes be leveraged to reject specific impurities into the mother liquor by altering the composition of the phase where crystals nucleate ()[2]. However, for consistent morphological control, avoiding the oil phase via precise anti-solvent titration and seeding is the gold standard.

Issue 2: Polymorphic Variability

Q: Batch-to-batch analysis via PXRD shows shifting polymorphic forms. How do I lock in the thermodynamically stable polymorph?

A: Amine hydrochlorides frequently exhibit polymorphism due to the flexible, multi-directional hydrogen-bonding networks between the chloride counterion and the protonated primary amine.

-

Causality & Solution: Polymorphic transitions are driven by solvent-mediated phase transformations (SMPT) and temperature. If the desired polymorph is enantiotropic (stable only at specific temperature ranges), you must ensure that your isolation, filtration, and drying steps do not exceed the solid-solid transition temperature, which should be rigorously evaluated via Differential Scanning Calorimetry (DSC) ()[3]. To lock in the stable form, implement a slurry maturation step (Ostwald ripening) at the final isolation temperature for 12–24 hours prior to filtration.

Issue 3: Poor Yield and Solvent Entrapment

Q: I am achieving high purity, but my yield is <60%, and TGA shows residual solvent. How do I optimize this?

A: High local supersaturation during the addition of an anti-solvent or precipitating agent causes rapid, uncontrolled nucleation. This results in agglomerated, highly defective crystal lattices that physically trap mother liquor (and dissolved impurities) within the particles.

-

Causality & Solution: Transition from batch anti-solvent addition to continuous reactive crystallization. By reacting the free base with HCl in situ within a continuous stirred-tank reactor (CSTR) or plug flow reactor (PFR), you maintain a steady, low level of supersaturation. This controlled environment yields larger, defect-free crystals and prevents solvent entrapment ()[4].

Part 2: Data Presentation & Optimization Metrics

The following table summarizes representative quantitative data for the solvent screening and crystallization optimization of 1-(2-fluoroethyl)piperidin-3-amine hydrochloride. Notice how the combination of mixed solvents, slow cooling, and seeding dramatically improves both yield and purity.

| Solvent System (v/v) | Cooling Rate (°C/min) | Seeding Strategy | Phenomenon Observed | Yield (%) | Purity (HPLC %) |

| Isopropanol (100%) | 1.0 | None | Oiling out (LLPS) | 45.2 | 92.1 |

| EtOH / EtOAc (1:2) | 0.5 | None | Rapid Nucleation | 82.5 | 96.4 |

| EtOH / EtOAc (1:2) | 0.1 | 2 wt% at 50 °C | Controlled Growth | 89.3 | 99.8 |

| MeOH / MTBE (1:4) | 0.2 | 1 wt% at 40 °C | Agglomeration | 91.0 | 97.5 |

Part 3: Experimental Protocols

Protocol 1: Seeded Anti-Solvent Crystallization (Self-Validating)

Objective: Prevent LLPS and control particle size distribution (PSD).

-

Dissolution: Dissolve 10.0 g of crude 1-(2-fluoroethyl)piperidin-3-amine hydrochloride in 30 mL of absolute ethanol at 60 °C in a jacketed reactor with overhead stirring (250 rpm).

-

Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated (60 °C) crystallizer to remove any heterogeneous nucleants.

-

Anti-Solvent Addition (Phase 1): Dose 20 mL of ethyl acetate (anti-solvent) at a strict rate of 1.0 mL/min.

-

Validation Check: The solution must remain perfectly clear. If turbidity appears, the anti-solvent ratio is too high; reheat to 65 °C to redissolve before proceeding.

-

-

Seeding: Cool the reactor linearly to 50 °C. Introduce 0.2 g of pure, milled seed crystals (suspended in 2 mL of ethyl acetate).

-

Validation Check: The seeds must not dissolve. The suspension should become persistently, slightly cloudy, confirming the system is safely within the metastable zone.

-

-

Aging: Hold the suspension isothermally at 50 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

-

Anti-Solvent Addition (Phase 2): Add an additional 40 mL of ethyl acetate at 0.5 mL/min.

-

Isolation: Cool to 5 °C at a rate of 0.1 °C/min. Filter the slurry via a Büchner funnel, wash with 10 mL of cold ethyl acetate, and dry under vacuum at 40 °C until constant weight.

Protocol 2: Continuous Reactive Crystallization

Objective: Maximize yield and eliminate local supersaturation spikes using flow chemistry.

-

Reagent Preparation:

-

Stream A: 1-(2-fluoroethyl)piperidin-3-amine free base (1.0 M in ethanol).

-

Stream B: Anhydrous HCl (1.05 M in ethanol). Note: The 1.05 eq excess ensures complete primary amine protonation without risking dihydrochloride formation at the tertiary piperidine nitrogen.

-

-

Reactor Setup: Utilize a Confined Impinging Jet Reactor (CIJR) connected to a continuous stirred-tank reactor (CSTR) maintained at 20 °C.

-

Flow Dynamics: Pump Stream A and Stream B at equimolar flow rates (10 mL/min) into the CIJR. The intense micromixing neutralizes the acid-base reaction instantaneously, preventing local high-concentration zones.

-

Desupersaturation: Route the CIJR effluent directly into the CSTR (aging tank) with a residence time of 45 minutes to allow for complete crystal growth and Ostwald ripening.

-

Harvesting: Continuously route the CSTR overflow to a filtration unit.

Part 4: Mechanistic Visualizations

Thermodynamic pathways comparing uncontrolled oiling out versus controlled seeded crystallization.

Continuous reactive crystallization workflow utilizing a CIJR and CSTR cascade for high-yield API.

References[1] Title: Technical Support Center: Purification of Crude 2-Methylindolin-1-amine hydrochloride. Source: Benchchem. URL: https://www.benchchem.com/[3] Title: Polymorphism in Erlotinib Hydrochloride: New Insights into Relative Stability, Thermal Behavior, and Structural Differences of Forms A and B. Source: Crystal Growth & Design, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.cgd.3c00537[4] Title: Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Source: Journal of Flow Chemistry / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8130218/[2] Title: Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Source: Chemical and Pharmaceutical Bulletin / J-Stage. URL: https://doi.org/10.1248/cpb.c19-01015

Sources

overcoming steric hindrance in 1-(2-fluoroethyl)piperidin-3-amine coupling reactions

Target Scaffold: 1-(2-Fluoroethyl)piperidin-3-amine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter coupling failures involving highly functionalized, sterically encumbered building blocks. 1-(2-fluoroethyl)piperidin-3-amine is a notoriously stubborn nucleophile in medicinal chemistry[1].

The primary amine at the C3 position is sterically shielded by the rigid chair conformation of the piperidine ring. Furthermore, the N1-(2-fluoroethyl) appendage can adopt folded conformations due to intramolecular dipole-dipole interactions, creating a localized steric blockade. When this amine is supplied as a dihydrochloride salt, incomplete free-basing often exacerbates its poor nucleophilicity, leading to failed reactions and degraded starting materials.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric and electronic hurdles.

I. Diagnostic Workflow

Before altering your synthetic route, use the following logical framework to diagnose why your specific coupling reaction is failing.

Troubleshooting decision tree for hindered piperidin-3-amine amide couplings.

II. Mechanistic FAQs & Troubleshooting

Q1: Why do standard DCC/EDC coupling protocols fail or give <30% yields with this amine? A1: Standard carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate. When reacting with a sterically hindered amine like 1-(2-fluoroethyl)piperidin-3-amine, the rate of aminolysis is drastically reduced. This kinetic bottleneck allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct before the amine can successfully attack[2].

Q2: Which coupling reagents are mechanistically suited for this specific steric environment? A2: Uronium/aminium salts like HATU or COMU are superior for this microenvironment. They generate a highly reactive OAt (or Oxyma) ester. The nitrogen atom in the pyridine ring of HATU provides neighboring-group participation, stabilizing the transition state via hydrogen bonding with the incoming amine[3]. Alternatively, DMTMM is highly effective for sterically hindered amines, forming a reactive triazine ester that is exceptionally resistant to side reactions and rearrangement[4].

Q3: How does the choice of base affect the coupling, given the amine is a dihydrochloride salt? A3: Because the amine is typically sourced as a dihydrochloride salt (e.g., CAS 2306254-76-0), complete neutralization requires at least 2.2–2.5 equivalents of base. However, using a strong, bulky base like DIPEA in excess can promote epimerization of the carboxylic acid partner. Switching to N-methylmorpholine (NMM) is heavily advised; it is less basic (pKa ~7.4) and causes significantly less racemization while still effectively driving the formation of the active intermediate[2].

Q4: What is the ultimate fallback if uronium and triazine reagents still fail? A4: In cases of extreme steric hindrance, generating an acyl fluoride in situ is the most robust solution. Unlike acid chlorides, acyl fluorides are stable to moisture but highly reactive toward amines. The exceptionally small atomic radius of the fluoride leaving group significantly lowers the steric penalty in the transition state, allowing the hindered piperidin-3-amine to attack successfully[5].

III. Reagent Efficacy Matrix

The following table summarizes the quantitative performance of various coupling systems when applied to sterically encumbered piperidine scaffolds.

| Coupling System | Activation Intermediate | Relative Steric Tolerance | Epimerization Risk | Typical Yield (%) |

| EDC / HOBt | OBt Ester | Low | Low | 15–30% |

| HATU / DIPEA | OAt Ester | High | Medium | 75–85% |

| COMU / TMP | Oxyma Ester | Very High | Low | 80–90% |

| DMTMM / NMM | Triazine Ester | High | Low | 70–85% |

| Acyl Fluoride / Pyridine | Acyl Fluoride | Extreme | High | >90% |

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: COMU/TMP-Mediated Amidation (First-Line Strategy)

Causality: COMU generates a highly reactive Oxyma ester. Using 2,4,6-trimethylpyridine (TMP/collidine) provides sufficient basicity to free-base the dihydrochloride salt without causing base-catalyzed epimerization of the acid.

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M). Add TMP (3.0 equiv). Stir at 0 °C for 15 minutes.

-

Self-Validation Checkpoint 1: Withdraw 1 µL of the reaction mixture and quench in 100 µL of methanol. LC-MS analysis must show complete consumption of the starting acid and the formation of the Oxyma active ester (or methyl ester from the quench). Do not proceed if free acid remains.

-

-

Free-Basing & Addition: In a separate vial, suspend 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.2 equiv) in DMF and add TMP (2.2 equiv). Sonicate for 2 minutes to ensure complete free-basing, then add dropwise to the activated acid solution.

-

Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation Checkpoint 2: Perform LC-MS. The Kaiser test is notorious for false negatives with hindered amines and should be avoided here. The chromatogram should show the disappearance of the Oxyma ester mass and the appearance of the desired product mass.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 1M HCl (to remove excess TMP and unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation (Sledgehammer Strategy)

Causality: When the steric bulk of the OAt or Oxyma ester prevents amine approach, replacing the activating group with a microscopic fluoride ion eliminates the steric clash[5].

-

Fluorination: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add pyridine (3.0 equiv) followed by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.2 equiv). Stir at room temperature for 1 hour.

-

Self-Validation Checkpoint 1: Quench a 2 µL aliquot in methanol. LC-MS must show quantitative conversion to the methyl ester (indicating the acyl fluoride was successfully formed).

-

-

Amine Addition: Add 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.5 equiv) directly to the mixture, followed by an additional 3.0 equiv of pyridine to neutralize the incoming hydrochloride salts.

-

Coupling: Stir at 40 °C for 12 hours.

-

Self-Validation Checkpoint 2: Monitor by TLC (stain with Ninhydrin to check for residual amine) and LC-MS to confirm product formation.

-

-

Workup: Dilute with CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate for column chromatography.

V. References

-

NextSDS. "1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information." 1

-

Sigma-Aldrich. "(R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride."

-

Organic Letters - ACS Publications. "Synthesis of Secondary Amides from Thiocarbamates." 5

-

ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." 2

-

Wikipedia. "DMTMM." 4

-

Benchchem. "2-Phenyl-2-(pyridin-2-yl)acetamide CAS 7251-52-7 Troubleshooting." 3

Sources

advanced purification methods for crude 1-(2-fluoroethyl)piperidin-3-amine hydrochloride

Title: Technical Support Center: Advanced Purification of 1-(2-Fluoroethyl)piperidin-3-amine Hydrochloride

Introduction Welcome to the Technical Support Center. The isolation and purification of 1-(2-fluoroethyl)piperidin-3-amine hydrochloride presents unique physicochemical challenges. As a highly polar diamine salt, it is prone to hygroscopicity, co-precipitation with inorganic salts, and chromatographic anomalies. This guide provides causality-driven troubleshooting and self-validating protocols to ensure high-purity isolation for downstream drug development and radiochemical applications.

Section 1: Troubleshooting & FAQs

Q: Why does my pure 1-(2-fluoroethyl)piperidin-3-amine hydrochloride show peak splitting (two peaks with identical mass) during RP-HPLC analysis? A: This is a classic chromatographic artifact caused by an uneven pH profile on the column. When a hydrochloride salt is injected into an unbuffered or weakly buffered mobile phase, it dynamically equilibrates between the protonated salt and the free base form. Because the two forms have drastically different partition coefficients, the peak splits [1]. Solution: Ensure your mobile phase contains a sufficient concentration of an ion-pairing acidic modifier (e.g., 0.1% Trifluoroacetic acid) to maintain the analyte fully protonated throughout the run.

Q: I am trying to avoid Trifluoroacetic Acid (TFA) in my preparative HPLC because the resulting TFA salt is toxic to our downstream biological assays. What are the alternatives? A: TFA is highly effective at solubilizing hydrophobic peptides and polar amines, but it binds strongly to the target molecule and is notoriously difficult to remove via lyophilization [2]. You have two options:

-

Perform a post-purification counter-ion exchange using an excess of 100 mM HCl, followed by repeated lyophilization [2].

-

Abandon RP-HPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with volatile ammonium formate buffers (See Protocol B) [3].

Q: My crude product is heavily contaminated with inorganic salts (e.g., NaCl) from the neutralization step. How can I desalt it without using preparative HPLC? A: Because 1-(2-fluoroethyl)piperidin-3-amine hydrochloride is highly water-soluble, standard aqueous washes will result in catastrophic yield loss. You must force a phase transition by converting the salt to its free base, extracting it into an organic solvent, and then re-precipitating the pure hydrochloride salt under anhydrous conditions (See Protocol A).

Section 2: Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your crude impurity profile.

Caption: Decision matrix for selecting the optimal purification workflow based on crude profiling.

Section 3: Advanced Purification Workflows

Protocol A: Free-Basing and Anhydrous Re-Salting

Mechanism: This protocol exploits the pKa difference between the protonated diamine and inorganic salts. By raising the pH, the amine becomes lipophilic, allowing separation from water-soluble inorganic contaminants.

Caption: Step-by-step physicochemical phase transitions during free-basing and re-salting.

Methodology:

-

Neutralization: Dissolve the crude amine hydrochloride in a minimal volume of DI water. Slowly add 1M NaOH dropwise while stirring at 0°C.

-

Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter out the drying agent.

-

Anhydrous Re-Salting: Chill the DCM solution to 0°C. Slowly add a stoichiometric excess of anhydrous HCl dissolved in isopropanol. The pure 1-(2-fluoroethyl)piperidin-3-amine hydrochloride will precipitate immediately.

-

Isolation: Filter the solid and wash with cold diethyl ether to remove any non-basic organic impurities. Self-Validation Checkpoint: Before proceeding to the DCM extraction (Step 2), spot the aqueous phase on pH paper. If pH < 10, the tertiary piperidine nitrogen (pKa ~10.4) remains partially protonated, leading to catastrophic yield loss during extraction. Add NaOH until pH > 10 is strictly confirmed.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: Standard RP-HPLC fails to retain highly polar amine salts without toxic ion-pairing agents. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent, partitioning the polar amine into a water-enriched layer on the silica surface [4][3].

Methodology:

-

Column: Zwitterionic (ZIC-HILIC) or Amide stationary phase.

-

Mobile Phase A: 10 mM Ammonium Formate in DI Water (Adjusted to pH 3.0 with formic acid).

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

-

Gradient: Start at 95% B. Run a shallow gradient down to 60% B over 20 minutes.

-

Recovery: Collect the target peak and lyophilize. The ammonium formate buffer will sublimate, leaving the pure formate salt (which can be converted to HCl salt via Protocol A). Self-Validation Checkpoint: Inject a void volume marker (e.g., toluene) alongside your sample. If the amine elutes before or concurrently with the void marker, your initial organic concentration (Acetonitrile) is too low. Increase %B to >95% to ensure the aqueous-enriched layer forms properly.

Protocol C: Trichloroacetic Acid (TCA) Precipitation

Mechanism: This is a highly advanced, chromatography-free method for isolating amines from complex organic mixtures. TCA triggers the precipitation of the amine through protonated salt formation. Subsequent decarboxylation of the TCA liberates volatile CO₂ and chloroform, yielding the pure free amine [5].

Methodology:

-

Precipitation: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add 3 equivalents of Trichloroacetic acid (TCA) at room temperature.

-

Filtration: Filter the resulting white precipitate (TCA-amine salt) and wash with fresh EtOAc to remove non-basic impurities.

-

Decarboxylation: Resuspend the salt in Acetonitrile and add 1.5 equivalents of Triethylamine (Et₃N). Heat to 60°C under mild vacuum (100 to 10 mbar) for 15 minutes.

-

Recovery: The TCA decarboxylates into CO₂ and CHCl₃, leaving the purified free amine, which can then be converted to the HCl salt. Self-Validation Checkpoint: Monitor the decarboxylation step visually. The cessation of gas evolution (CO₂ bubbling) confirms the complete conversion of the TCA-amine salt back to the free base.

Section 4: Quantitative Method Comparison

The following table summarizes the causal differences between RP-HPLC and HILIC for this specific compound, demonstrating why HILIC is the superior choice for polar amine salts.

| Chromatographic Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction LC (HILIC) |

| Stationary Phase | C18 (End-capped) | Zwitterionic (ZIC-HILIC) or Amide |

| Mobile Phase A | Water + 0.1% TFA | 10 mM Ammonium Formate (pH 3.0) |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile |

| Gradient Profile | 5% B to 95% B (20 min) | 95% B to 60% B (20 min) |

| Analyte Retention | Poor (Often elutes in void volume) | Excellent (Strong retention via partitioning) |

| Peak Shape | Prone to splitting / tailing | Sharp, symmetrical |

| Salt Form Post-Prep | Trifluoroacetate (TFA) salt | Formate salt (easily lyophilized) |

Sources

- 1. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 2. lifetein.com [lifetein.com]

- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Receptor Binding Affinity in Substituted Piperidine Derivatives: Guiding Ligand Design

Introduction: The Versatile Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for targeting a diverse range of receptors. This guide provides a comparative analysis of the receptor binding affinities of various substituted piperidine derivatives, with a particular focus on how structural modifications, including the introduction of fluoroalkyl groups, influence their interaction with key neurological targets such as dopamine and sigma receptors. By understanding these structure-activity relationships (SAR), researchers can more effectively design novel ligands with desired potency and selectivity.

While specific binding data for 1-(2-fluoroethyl)piperidin-3-amine was not extensively available in the public domain at the time of this writing, this guide will draw upon established principles and published data for structurally related piperidine derivatives to provide a predictive framework and a methodological guide for researchers in the field.

Comparative Receptor Binding Affinities of Piperidine Derivatives

The binding affinity of a ligand for its receptor is a critical parameter in drug development, directly influencing its potency. The following table summarizes the binding affinities (Ki values) of a selection of substituted piperidine derivatives for dopamine (D2, D3) and sigma (σ1) receptors. Lower Ki values indicate higher binding affinity.

| Compound/Derivative Class | N-Substituent | Other Key Substituents | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| 3-(3-Hydroxyphenyl)piperidines | Varied Alkyl Groups | 3-Hydroxyphenyl | Dopamine D2 | Varies with lipophilicity | [1] |

| (S)-Phenylpiperidines | Varied | meta-substituents | Dopamine D2 Autoreceptor | Dependent on physicochemical properties | [2] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidine Analogs | 3-Phenylpropyl | 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl] | Dopamine Transporter | High, with selectivity over 5-HT transporter | [3] |

| Aminopiperidines | (Bis(4-fluorophenyl)methyl)sulfinylethyl | Amino group on piperidine | Dopamine Transporter | High, with improved metabolic stability | [4] |

| N-(2-methoxyphenyl)piperazine Analogs | N-(2-methoxyphenyl)piperazine | Benzamide derivatives | Dopamine D3 | 0.17 - 5 | [5] |

| 4-(2-Aminoethyl)piperidines | Methyl | 4-(2-aminoethyl) | σ1 Receptor | 50 | [6][7] |

| 5-OH-PIPAT | N-propyl-N-(3'-iodo-2'-propenyl) | 5-Hydroxy-2-aminotetralin core | Dopamine D3 | 0.99 | [8] |

This table is a representative summary. Ki values can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The accumulated data on piperidine derivatives reveals several key SAR trends that can guide the design of new ligands:

-

N-Substituent: The nature and size of the substituent on the piperidine nitrogen play a crucial role in receptor affinity and selectivity. For instance, in some series of 3-(3-hydroxyphenyl)piperidines, increasing the lipophilicity of the N-substituent can influence sigma receptor affinity.[1] Similarly, for 4-(2-aminoethyl)piperidines, an N-methyl group confers high affinity for the σ1 receptor, while larger or no substitution leads to a significant drop in affinity.[6][7]

-

Fluorination: The introduction of fluorine atoms can significantly impact a molecule's properties, including its basicity (pKa), lipophilicity, and metabolic stability. Fluorination of the N-alkyl chain, such as in the conceptual 1-(2-fluoroethyl)piperidin-3-amine, is a common strategy to modulate these parameters. It has been shown that incorporating fluorine can reduce the pKa of piperidine and piperazine derivatives, which can lead to improved pharmacokinetic profiles, such as enhanced oral absorption.[9] In a series of N-(2-methoxyphenyl)piperazine analogs, the inclusion of fluorine in the molecular scaffold led to compounds with high affinity and selectivity for the D3 receptor.[5]

-

Aromatic Substituents: For derivatives with phenyl or other aromatic groups, the position and nature of substituents on the ring are critical. In the case of (S)-phenylpiperidines, meta-substituents have a pronounced effect on their activity at dopamine D2 autoreceptors.[2]

-

Conformational Constraints: The stereochemistry of the piperidine ring and its substituents is often a determining factor in binding affinity. The R- and S-enantiomers of 3-(3-hydroxyphenyl)piperidine derivatives, for example, exhibit different D2 receptor binding profiles.[1]

Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

To empirically determine the binding affinity of novel piperidine derivatives, a radioligand competition binding assay is a standard and robust method. This protocol provides a generalized framework.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).

-

Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Spiperone or [³H]-Raclopride.[10][11]

-

Test Compound: The unlabeled 1-(2-fluoroethyl)piperidin-3-amine derivative or other piperidine analog to be tested.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.[10][11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Workflow:

Caption: Workflow for a typical radioligand competition binding assay.

Step-by-Step Procedure:

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and a range of concentrations for the test compound.

-

Reagent Addition:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the cell membrane suspension.[10]

-

Non-specific Binding (NSB): Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[10][11]

-

Competition: Add a serial dilution of the test compound, the fixed concentration of radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

-

For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Receptor Signaling Pathway

The dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.

Caption: Simplified Gi/o-coupled signaling pathway for D2/D3 receptors.

Upon agonist binding, the receptor activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.[5] The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]

Conclusion

The piperidine scaffold remains a highly valuable starting point for the design of potent and selective ligands for a multitude of receptors. A thorough understanding of structure-activity relationships, guided by empirical data from robust experimental techniques like radioligand binding assays, is paramount for the successful development of novel therapeutics. The strategic incorporation of substituents, including fluorine, on the piperidine core allows for the fine-tuning of a compound's pharmacological profile. This guide serves as a foundational resource for researchers embarking on the design and evaluation of novel piperidine-based ligands.

References

-

Van de Waterbeemd, H., et al. (1988). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of Medicinal Chemistry, 31(11), 2185-2193. [Link]

-

Johansson, A. M., et al. (1993). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 36(10), 1394-1403. [Link]

-

Meltzer, P. C., et al. (2003). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 46(15), 3291-3304. [Link]

-

Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]

-